

In Vivo Efficacy and Safety of Jalapinolic Acid: A Review of Available Evidence

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Compound of Interest					
Compound Name:	Jalapinolic acid				
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Currently, there is a notable absence of published in vivo efficacy and safety data specifically for isolated **jalapinolic acid**. This scarcity of direct evidence prevents a comprehensive comparison with alternative compounds. However, **jalapinolic acid** is a known constituent of resin glycosides found in various plants of the Convolvulaceae family, particularly within the genus Ipomoea.[1][2] In vivo studies on extracts from these plants provide indirect insights into the potential biological activities of their components, including **jalapinolic acid**.

This guide summarizes the available in vivo findings on extracts from Ipomoea species known to contain **jalapinolic acid**, offering a qualitative overview of their potential therapeutic effects.

Anti-inflammatory Activity of Ipomoea Extracts

Extracts from several Ipomoea species have demonstrated significant anti-inflammatory properties in various animal models. These studies suggest that the complex mixture of compounds within these extracts, which includes resin glycosides containing **jalapinolic acid**, can modulate inflammatory pathways.

A methanolic extract of Ipomoea obscura was shown to produce a significant inhibition of paw edema in mice induced by carrageenan (55.6% inhibition), dextran (42% inhibition), and formalin (65% inhibition) when administered at a dose of 10 mg/kg body weight.[3] The anti-inflammatory effect is thought to be mediated through the inhibition of pro-inflammatory cytokines, nitric oxide (NO), and cyclooxygenase-2 (COX-2).[3] Similarly, an aqueous extract of Ipomoea asarifolia has shown anti-inflammatory activity in murine models of edema, peritonitis, and air-pouch inflammation.[4] The antinociceptive effects of an ethanolic extract of Ipomoea



cairica have also been reported, with a dose-dependent reduction in the inflammatory phase of the formalin test in mice.[5]

Anti-tumor Activity of Ipomoea Extracts

In addition to anti-inflammatory effects, extracts from Ipomoea have been investigated for their potential anti-tumor activities in vivo.

The methanolic extract of Ipomoea obscura was found to inhibit solid tumor development in mice induced with Dalton's lymphoma ascites (DLA) cells and increased the life span of mice with Ehrlich ascites carcinoma (EAC) tumors by 83% and 53.8%, respectively.[3] The proposed mechanism for this anti-tumor effect may be linked to the extract's anti-inflammatory properties.

[3] Furthermore, a hydroalcoholic extract of Ipomoea carnea leaves has been reported to possess substantial dose-dependent anticancer properties in both in-vitro and in-vivo studies.

[6]

Safety and Toxicology of Ipomoea Extracts and Resin Glycosides

While specific toxicity data for **jalapinolic acid** is unavailable, studies on Ipomoea extracts provide some indications of their safety profiles. The resin glycosides, of which **jalapinolic acid** is a component, are known for their purgative effects.[2]

An aqueous extract of Ipomoea carnea leaves was tested for anti-inflammatory activity at doses of 250 mg/kg and 500 mg/kg body weight, with the higher dose showing strong activity. [6] The same extract has also been reported to have embryo-toxic effects in rats.[6] Research on an edible leaf extract of Ipomoea aquatica demonstrated a protective effect against doxorubicin-induced liver injury in rats at a dose of 100 mg/kg.[7]

It is crucial to note that these studies have been conducted on complex plant extracts, and the observed effects cannot be attributed solely to **jalapinolic acid**. The synergistic or antagonistic interactions of various compounds within the extracts likely contribute to the overall biological activity and toxicity.

Data Summary







Due to the absence of specific in vivo data for **jalapinolic acid**, a quantitative comparison table cannot be generated. The following table summarizes the qualitative findings from in vivo studies on Ipomoea extracts.



Plant Species	Extract Type	Dose	Animal Model	Observed Efficacy	Citation
lpomoea obscura	Methanolic	10 mg/kg	Mice	Significant inhibition of carrageenan, dextran, and formalin- induced paw edema. Inhibition of solid tumor development and increased lifespan in tumor- bearing mice.	[3]
Ipomoea asarifolia	Aqueous	20, 30, 40 mg/kg	Mice	Anti- inflammatory activity in models of edema, peritonitis, and air-pouch inflammation.	[4]
Ipomoea cairica	Ethanolic	100-3000 mg/kg	Mice	Dose- dependent reduction of response in the inflammatory phase of the formalin test.	[5]
Ipomoea carnea	Hydroalcoholi c	Not specified	In vivo models	Substantial anticancer	[6]



				properties.
Ipomoea aquatica	Aqueous	100 mg/kg	Rats	Attenuation of doxorubicin-induced liver injury.

Experimental Protocols

Detailed experimental protocols for isolated **jalapinolic acid** are not available. The methodologies used in the cited studies on Ipomoea extracts generally involve standard in vivo models for assessing anti-inflammatory and anti-tumor activities. For instance, the carrageenan-induced paw edema model is a widely used acute inflammatory model.[3] Tumor models often involve the implantation of cancer cell lines into mice and monitoring tumor growth and survival rates.[3]

Conclusion

The available scientific literature does not contain specific in vivo efficacy and safety evaluations of isolated **jalapinolic acid**. However, studies on extracts from Ipomoea species, which are known to contain **jalapinolic acid** as part of their resin glycoside composition, suggest potential anti-inflammatory and anti-tumor activities. These findings provide a preliminary basis for future research into the therapeutic potential of **jalapinolic acid**. To establish a clear efficacy and safety profile, further in vivo studies on the isolated compound are imperative. Such studies would need to determine its pharmacokinetic and pharmacodynamic properties, establish effective dose ranges, and conduct thorough toxicological assessments to identify any potential adverse effects. Without such data, a direct comparison to other therapeutic alternatives remains speculative.

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